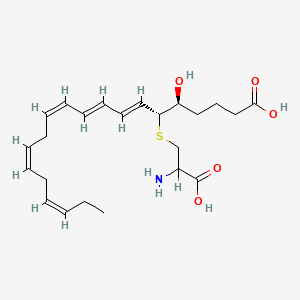

Leukotriene E5

Description

Structure

2D Structure

Properties

CAS No. |

79695-14-0 |

|---|---|

Molecular Formula |

C23H35NO5S |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z,17Z)-6-(2-amino-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C23H35NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h3-4,6-7,9-13,16,19-21,25H,2,5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b4-3-,7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1 |

InChI Key |

FTIGTMSREJDHKN-WYKXAESBSA-N |

SMILES |

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |

Canonical SMILES |

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Synonyms |

leukotriene E5 LTE5 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Leukotriene E5

Precursor Fatty Acid Metabolism and Incorporation

The synthesis of LTE5 is fundamentally dependent on the availability of specific omega-3 polyunsaturated fatty acids (PUFAs).

Role of Eicosapentaenoic Acid (EPA) and Alpha-Linolenic Acid as Substrates

The primary precursor for the synthesis of 5-series leukotrienes, including LTE5, is Eicosapentaenoic Acid (EPA). drugbank.comwikipedia.orgresearchgate.net EPA is a 20-carbon omega-3 fatty acid that can be directly metabolized by the lipoxygenase pathway. wikipedia.orgnih.gov When cells are stimulated, EPA is acted upon by the enzyme 5-lipoxygenase to initiate the cascade leading to LTE5 formation. wikipedia.orgoup.com

Alpha-Linolenic Acid (ALA), an 18-carbon omega-3 fatty acid, serves as a precursor to EPA. drugbank.com Humans can convert ALA to longer-chain omega-3 fatty acids like EPA, although this conversion process can be inefficient. drugbank.comd-nb.info Therefore, while ALA is a substrate, dietary intake of pre-formed EPA is a more direct route for increasing the substrate pool for LTE5 synthesis. nih.govcapes.gov.br Studies in animal models have shown that while a diet rich in ALA can lead to the production of LTE5, dietary fish oil containing EPA is significantly more effective in modulating eicosanoid metabolism and increasing tissue levels of EPA. nih.govcapes.gov.br

Influence of Dietary Fatty Acids on Leukotriene E5 Production

The composition of dietary fatty acids significantly influences the production of LTE5. Diets rich in omega-3 fatty acids, particularly from sources like fish oil, lead to an increased incorporation of EPA into the phospholipids (B1166683) of inflammatory cell membranes. nih.govnih.gov This increased availability of EPA as a substrate directly correlates with an enhanced capacity to produce 5-series leukotrienes, including LTE5, upon cellular stimulation. nih.govnih.gov

Conversely, a diet high in omega-6 fatty acids, such as arachidonic acid (AA), leads to the preferential production of 4-series leukotrienes (e.g., LTE4). researchgate.net EPA and AA compete for the same metabolic enzymes. d-nb.infoannalsgastro.gr Therefore, an increased intake of EPA not only provides the substrate for LTE5 synthesis but also competitively inhibits the production of the more pro-inflammatory 4-series leukotrienes. d-nb.inforesearchgate.net

Research has demonstrated that in vivo, a diet containing fish oil leads to the production of LTE5 by peritoneal cells in response to an inflammatory stimulus. nih.gov In one study, mice fed a diet with equivalent amounts of n-6 and n-3 polyunsaturated fatty acids produced higher quantities of LTE5 compared to LTE4. nih.gov Furthermore, increasing the frequency of omega-3 PUFA consumption has been shown to shift the balance from undetectable levels of LTE5 to it becoming a significant portion of the total leukotriene output. nih.gov

Table 1: Effect of Dietary Fatty Acids on Leukotriene Production

| Dietary Fatty Acid Focus | Primary Precursor | Resulting Leukotriene Series | Effect on LTE5 Production |

|---|---|---|---|

| Omega-3 (e.g., Fish Oil) | Eicosapentaenoic Acid (EPA) | 5-series (LTC5, LTD5, LTE5) | Increased |

| Omega-6 (e.g., Vegetable Oils) | Arachidonic Acid (AA) | 4-series (LTC4, LTD4, LTE4) | Decreased (due to substrate competition) |

| Alpha-Linolenic Acid (ALA) | Converted to EPA | 5-series (LTC5, LTD5, LTE5) | Modest increase (less efficient than direct EPA) |

Enzymatic Machinery and Sequential Conversions

The biosynthesis of LTE5 from EPA is a cascade of reactions catalyzed by specific enzymes.

5-Lipoxygenase (ALOX5) Activity and Localization

The key enzyme initiating the synthesis of all leukotrienes, including the 5-series, is 5-lipoxygenase (ALOX5). ontosight.aiwikipedia.orgatlasgeneticsoncology.org ALOX5 is a non-heme iron-containing enzyme that catalyzes the insertion of molecular oxygen into fatty acid substrates. wikipedia.org In the case of LTE5 synthesis, ALOX5 acts on EPA. wikipedia.orgresearchgate.net

ALOX5 is primarily expressed in bone marrow-derived cells such as neutrophils, monocytes, macrophages, mast cells, and eosinophils. atlasgeneticsoncology.orgresearchgate.net In resting cells, ALOX5 is typically found in the cytoplasm or the nucleoplasm. atlasgeneticsoncology.org Upon cellular activation, which involves an increase in intracellular calcium, ALOX5 translocates to the nuclear envelope. caymanchem.com This relocalization is a critical step for its enzymatic activity. plos.org

Role of 5-Lipoxygenase Activating Protein (FLAP)

For ALOX5 to efficiently utilize its substrate, it requires the presence of the 5-lipoxygenase activating protein (FLAP). atlasgeneticsoncology.orgwikipedia.org FLAP is an integral membrane protein located in the nuclear membrane. wikipedia.orggoogle.com Its primary function is to bind the fatty acid substrate, in this case EPA, and present it to ALOX5. google.comuniprot.org This interaction is essential for the catalytic activity of ALOX5 and the subsequent production of leukotrienes. atlasgeneticsoncology.orgtaylorandfrancis.com Therefore, FLAP acts as a crucial anchor and transfer protein, facilitating the initial steps of leukotriene biosynthesis. plos.orguniprot.org

Conversion of Leukotriene A5 (LTA5) to Cysteinyl Leukotrienes (LTC5, LTD5, LTE5)

The action of ALOX5 on EPA first produces an unstable intermediate, which is then converted by the same enzyme's dehydratase activity into Leukotriene A5 (LTA5). wikipedia.orgoup.com LTA5 is a highly unstable epoxide and serves as the branching point for the synthesis of different leukotrienes. oup.comtwinwoodcattle.com

The formation of the cysteinyl leukotrienes begins with the conjugation of LTA5 with the tripeptide glutathione (B108866) (GSH). google.com This reaction is catalyzed by the enzyme LTC4 synthase (LTC4S), which, despite its name, can also utilize LTA5 as a substrate to produce Leukotriene C5 (LTC5). ontosight.airespiratory-therapy.com

LTC5 is then transported out of the cell and undergoes sequential extracellular metabolism. First, the enzyme gamma-glutamyl transpeptidase removes a glutamic acid residue from LTC5 to form Leukotriene D5 (LTD5). wikipedia.orggoogle.com Subsequently, a dipeptidase acts on LTD5 to cleave a glycine (B1666218) residue, resulting in the final product, this compound (LTE5). wikipedia.orggoogle.comfao.org This final step completes the biosynthesis of this specific cysteinyl leukotriene.

Enzymes Mediating Sequential Conversions (e.g., Leukotriene C5 Synthase, Gamma-Glutamyl Transpeptidase, Dipeptidase)

The biosynthesis of this compound (LTE5) is a multi-step enzymatic cascade that begins with the precursor, eicosapentaenoic acid (EPA). The process is analogous to the formation of the 4-series leukotrienes from arachidonic acid. atsjournals.orgtg.org.au The synthesis of cysteinyl leukotrienes involves a set of soluble and membrane-bound enzymes primarily expressed by cells of myeloid origin. nih.gov

The initial key enzymes in the broader pathway are 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP), which convert EPA into the unstable epoxide intermediate, Leukotriene A5 (LTA5). tg.org.auontosight.aifrontiersin.org From LTA5, the synthesis of LTE5 proceeds through the action of three critical enzymes in sequential order:

Leukotriene C5 Synthase (LTC5S): This integral nuclear membrane protein catalyzes the conjugation of Leukotriene A5 with the tripeptide glutathione. researchgate.netgenecards.orgnih.gov This reaction forms Leukotriene C5 (LTC5). ontosight.aigenecards.org LTC5S is a member of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family and is pivotal for the biosynthesis of all cysteinyl leukotrienes. genecards.orgnih.gov

Gamma-Glutamyl Transpeptidase (GGT): Following its formation, LTC5 is metabolized to Leukotriene D5 (LTD5). This conversion is catalyzed by gamma-glutamyl transpeptidase, an enzyme that removes the gamma-glutamyl moiety from the glutathione structure of LTC5. ontosight.aiguidetopharmacology.orgpharmgkb.orghumanitas.netontosight.ai The essential role of GGT is highlighted in studies of patients with a genetic GGT deficiency, who are unable to convert LTC4 to LTD4. nih.gov This enzyme's action is a critical step in the metabolic pathway leading to LTE5. humanitas.net

Dipeptidase: The final step in the formation of LTE5 is the conversion of LTD5. This reaction is mediated by a dipeptidase, which cleaves the terminal glycine residue from the cysteinyl-glycine structure of LTD5. atsjournals.orgontosight.aiguidetopharmacology.org This hydrolysis yields the stable end-product, this compound. guidetopharmacology.orgpharmgkb.org

The sequential action of these enzymes is crucial for the complete synthesis of LTE5 from its LTA5 precursor. Time-course studies have confirmed that LTC and LTD are necessary intermediates in the formation of the final LTE product. nih.gov

| Enzyme | Precursor | Product | Function |

| Leukotriene C5 Synthase (LTC5S) | Leukotriene A5 (LTA5) | Leukotriene C5 (LTC5) | Conjugates LTA5 with reduced glutathione. genecards.orgguidetopharmacology.org |

| Gamma-Glutamyl Transpeptidase (GGT) | Leukotriene C5 (LTC5) | Leukotriene D5 (LTD5) | Removes the gamma-glutamyl group from LTC5. guidetopharmacology.orgpharmgkb.orgontosight.ai |

| Dipeptidase | Leukotriene D5 (LTD5) | This compound (LTE5) | Removes the terminal glycine from LTD5. atsjournals.orgguidetopharmacology.org |

Cellular and Tissue Specificity of this compound Biosynthesis

The production of leukotrienes is not ubiquitous throughout the body; it is predominantly carried out by specific cell types, particularly those of myeloid lineage. nih.govpnas.org These cells possess the necessary enzymatic machinery, such as 5-lipoxygenase, to initiate the biosynthetic pathway from precursor fatty acids. nih.govpharmgkb.org

Production in Myeloid Cells (e.g., Macrophages, Basophilic Leukemia Cells, Peritoneal Cells)

Myeloid cells are the primary source of leukotriene synthesis. nih.govjboycelab.com Research has identified several specific myeloid cell types capable of producing 5-series leukotrienes, including LTE5.

Macrophages: Mouse peritoneal macrophages have been shown to metabolize dietary eicosapentaenoic acid to produce LTC5. nih.gov Further studies demonstrated that upon stimulation, resident macrophages from mice on a fish oil diet produced both LTC5 and, subsequently, LTE5. nih.gov

Basophilic Leukemia Cells: Rat basophilic leukemia (RBL-1) cells, a cell line used as a model for mast cells and basophils, can convert 5,8,11,14,17-eicosapentaenoic acid into a series of leukotrienes, including LTC5, LTD5, and LTE5, upon stimulation. nih.gov These cells are frequently used in research to analyze degranulation and allergic responses, which involve leukotriene synthesis. researchgate.netfrontiersin.org

Peritoneal Cells: Studies using resident mouse peritoneal cells, which include a mix of macrophages and mast cells, showed that upon in vivo stimulation, the cells produced significant quantities of 5-series sulfidopeptide leukotrienes. nih.gov Notably, in these experiments, LTE5 was the major product, accounting for 80-90% of the 4-series leukotrienes and being produced in higher quantities than LTE4 when the diet contained equivalent amounts of precursor fatty acids. nih.gov

De Novo Synthesis in Experimental Models

De novo synthesis refers to the production of leukotrienes from their precursor fatty acids upon cellular activation. mdpi.comopen.ac.uk Experimental models have been crucial in demonstrating the capacity of various cells to synthesize LTE5 when provided with the necessary substrate and stimulus.

One key experimental model involves dietary modification. In mice fed diets enriched with fish oil, which is high in eicosapentaenoic acid (EPA), peritoneal cells were capable of significant de novo LTE5 synthesis following an inflammatory stimulus. nih.gov When the diet contained comparable levels of n-3 (like EPA) and n-6 fatty acids, the stimulated peritoneal cells produced more LTE5 than LTE4, demonstrating a robust capacity for de novo synthesis of 5-series leukotrienes. nih.gov

Another common experimental approach uses cell lines. For instance, incubating rat basophilic leukemia (RBL-1) cells with EPA and a calcium ionophore (A23187) stimulus leads to the production of LTC5, LTD5, and LTE5. nih.gov These findings confirm that these cells have the complete enzymatic machinery for the de novo synthesis of LTE5. nih.gov

| Experimental Model | Cell Type(s) | Precursor | Stimulus | Findings |

| In Vivo Dietary Study | Resident Peritoneal Cells (Macrophages, Mast Cells) | Eicosapentaenoic Acid (from fish oil diet) | Opsonized Zymosan | Demonstrated in vivo formation of LTC5 and LTE5; LTE5 was a major product. nih.gov |

| In Vitro Cell Culture | Resident Macrophages | Eicosapentaenoic Acid (from fish oil diet) | A23187 (Ionophore) | Showed reduced LTC4 production and the appearance of LTC5. nih.gov |

| In Vitro Cell Line Study | Rat Basophilic Leukemia (RBL-1) Cells | 5,8,11,14,17-Eicosapentaenoic Acid | A23187 (Ionophore) | Confirmed the formation of LTC5, LTD5, and LTE5 from the provided precursor. nih.gov |

Metabolism and Catabolism of Leukotriene E5

Pathways of Inactivation and Degradation

The inactivation and degradation of Leukotriene E5 involve several key biochemical transformations. These pathways are crucial for modulating the biological activity of this potent mediator. The primary routes of LTE5 catabolism are believed to be N-acetylation, ω-oxidation, and subsequent β-oxidation, mirroring the known metabolic pathways of LTE4. nih.govmsu.rudoi.orgnih.gov

N-Acetylation: One of the initial steps in the metabolism of LTE5 is the attachment of an acetyl group to the cysteine moiety, forming N-acetyl-leukotriene E5. This process, known as N-acetylation, has been identified as a significant metabolic step for LTE4 in both rats and humans. nih.govdoi.orgcapes.gov.br

Omega-Oxidation (ω-Oxidation): A major pathway for the degradation of cysteinyl leukotrienes is ω-oxidation. nih.gov This process occurs at the methyl end (the ω-carbon) of the fatty acid chain. It is initiated by a hydroxylation reaction, catalyzed by cytochrome P450 enzymes of the CYP4F family, to form 20-hydroxy-LTE5. plos.orgguidetopharmacology.org This is followed by further oxidation to produce a dicarboxylic acid, 20-carboxy-LTE5. wikipedia.org This pathway represents a key mechanism for the local inactivation of leukotrienes. msu.ru

Beta-Oxidation (β-Oxidation): Following ω-oxidation, the newly formed dicarboxylic acid undergoes a process of chain shortening via β-oxidation from the ω-end. nih.govnih.gov This catabolic process occurs within peroxisomes, not mitochondria, and systematically removes two-carbon units from the fatty acid backbone. nih.govnih.gov This leads to the formation of a series of progressively shorter, more polar metabolites that can be more readily excreted.

The major pathways for the inactivation and degradation of this compound are summarized in the table below, based on the established metabolism of LTE4.

| Pathway | Description | Key Enzymes/Organelles | Initial Product |

| N-Acetylation | Addition of an acetyl group to the cysteine residue. | N-acetyltransferases | N-acetyl-LTE5 |

| ω-Oxidation | Oxidation at the terminal methyl carbon of the eicosanoid backbone. | Cytochrome P450 (CYP4F family) | 20-hydroxy-LTE5 |

| β-Oxidation | Peroxisomal chain-shortening of the ω-oxidized metabolite. | Peroxisomal enzymes | Chain-shortened dicarboxylic acid metabolites |

Identification of Stable Metabolites

The sequential action of ω- and β-oxidation on this compound results in the generation of several stable, more polar metabolites that are ultimately eliminated, primarily in the urine and bile. nih.govdoi.org While LTE5 itself is relatively stable compared to its precursors (LTC5 and LTD5), its degradation products are the terminal compounds of this metabolic cascade.

Based on extensive studies of LTE4 metabolism in humans, the major urinary metabolites are chain-shortened dicarboxylic acids. nih.gov By analogy, the principal stable metabolites of LTE5 are predicted to be:

18-carboxy-dinor-LTE5

16-carboxy-tetranor-LTE5

These metabolites are the result of one and two cycles of β-oxidation, respectively, following the initial ω-oxidation. In studies of LTE4, unmetabolized LTE4 and N-acetyl-LTE4 are also found in the urine, indicating they are also relatively stable end-products. doi.orgcapes.gov.brnih.gov 20-carboxy-LTE4, the product of ω-oxidation prior to β-oxidation, is also a detectable, albeit minor, metabolite. nih.gov

The following table details the key stable metabolites of this compound, extrapolated from known LTE4 metabolites.

| Metabolite Name | Precursor | Metabolic Process | Significance |

| This compound (LTE5) | Leukotriene D5 | Dipeptidase action | Parent compound, biologically active |

| N-acetyl-LTE5 | This compound | N-acetylation | Urinary metabolite |

| 20-carboxy-LTE5 | 20-hydroxy-LTE5 | Alcohol/Aldehyde Dehydrogenase | Initial product of ω-oxidation |

| 18-carboxy-dinor-LTE5 | 20-carboxy-LTE5 | One cycle of β-oxidation | Major chain-shortened urinary metabolite |

| 16-carboxy-tetranor-LTE5 | 18-carboxy-dinor-LTE5 | A second cycle of β-oxidation | Major chain-shortened urinary metabolite |

Molecular and Cellular Mechanisms of Leukotriene E5 Action

Leukotriene Receptor Interactions and Binding Characteristics

The biological activities of cysteinyl leukotrienes are mediated through their binding to a class of G protein-coupled receptors (GPCRs) known as cysteinyl leukotriene receptors (CysLTRs). mdpi.comnih.gov The interaction of LTE5 with these receptors is characterized by specific binding affinities and can be compared to that of other CysLTs.

Cysteinyl Leukotriene Receptor Subtypes (CysLT1, CysLT2, OXGR1/CysLT3/GPR99) and Affinity for LTE5

The primary receptors for CysLTs are CysLT1 and CysLT2. mdpi.comnih.gov Another receptor, GPR99 (also known as OXGR1 or CysLT3), has been identified as a potential third CysLT receptor with a preference for LTE4, the arachidonic acid-derived analogue of LTE5. nih.govmdpi.comnih.gov

CysLT1 Receptor: This receptor binds leukotriene D4 (LTD4) with high affinity. mdpi.com Its affinity for LTE4, and by extension LTE5, is considerably lower. mdpi.com

CysLT2 Receptor: This receptor binds LTC4 and LTD4 with roughly equal affinity. mdpi.comnih.govpnas.org Similar to CysLT1, its affinity for LTE4/LTE5 is also low. mdpi.com

OXGR1/GPR99: Initially identified as an orphan receptor and later as a receptor for oxoglutarate, GPR99 has emerged as a significant receptor for LTE4. mdpi.comnih.gov Studies have shown that GPR99 binds LTE4 with high affinity and mediates its biological effects, particularly in the context of vascular permeability. nih.gov Given the structural similarity, it is inferred that GPR99 is also the primary high-affinity receptor for LTE5. This receptor is expressed in various tissues, including the lungs, nasal mucosa, kidneys, and placenta. mdpi.com

Comparative Receptor Binding with Other Cysteinyl Leukotrienes

The binding affinities of CysLTs for their receptors determine the potency and nature of the biological response. While LTC4 and LTD4 are potent agonists for CysLT1 and CysLT2, LTE4 and LTE5 are generally weaker agonists at these two receptors. mdpi.compnas.org However, the discovery of GPR99 as a high-affinity LTE4 receptor has clarified the mechanism of action for this stable leukotriene. nih.gov

Below is a table summarizing the comparative binding characteristics of cysteinyl leukotrienes, with inferences for LTE5 based on data for LTE4.

| Receptor | High-Affinity Ligand(s) | Lower-Affinity Ligand(s) |

| CysLT1 | LTD4 mdpi.com | LTC4, LTE4/LTE5 mdpi.compnas.org |

| CysLT2 | LTC4, LTD4 mdpi.comnih.govpnas.org | LTE4/LTE5 mdpi.com |

| OXGR1/GPR99 | LTE4/LTE5 mdpi.comnih.gov | LTC4, LTD4 nih.gov |

Purinergic Receptors (GPR17, P2Y12) as Potential Targets

The structural and phylogenetic relationship between CysLT receptors and purinergic P2Y receptors has led to investigations into potential cross-reactivity. nih.govbiorxiv.org

GPR17: This receptor is phylogenetically situated between the P2Y and CysLT receptor families. nih.govbiorxiv.org Initial studies suggested that GPR17 could be activated by both uracil (B121893) nucleotides and cysteinyl leukotrienes, including LTC4 and LTD4. nih.gov However, subsequent research has challenged these findings, with some studies failing to confirm GPR17's responsiveness to CysLTs. biorxiv.org Therefore, its role as a direct receptor for any CysLT, including LTE5, remains controversial. biorxiv.orgunimi.it

P2Y12: The P2Y12 receptor is a key receptor for ADP and is involved in platelet aggregation. While there is a known "crosstalk" between the purinergic and leukotriene signaling systems, direct activation of P2Y12 by LTE5 has not been established. nih.govumanitoba.ca The interaction between these two signaling pathways is more likely to be indirect, potentially through shared downstream signaling components or the dual-specificity of receptors like GPR17, though this is still under investigation. nih.gov

Intracellular Signaling Cascades Triggered by Leukotriene E5

Upon binding of LTE5 to its cognate receptor, primarily GPR99, a conformational change in the receptor is induced, leading to the activation of intracellular signaling pathways. These pathways ultimately orchestrate the cellular response to the leukotriene stimulus.

G-Protein Coupled Receptor Activation and Downstream Effects

As members of the GPCR superfamily, CysLT receptors, including GPR99, couple to intracellular heterotrimeric G proteins. mdpi.commdpi.comnih.gov The activation of these G proteins initiates a cascade of downstream events. Leukotriene receptors can couple to different types of G proteins, most notably Gq and Gi. nih.govsigmaaldrich.com

Gq Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Gi Activation: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov

The specific G protein coupling of GPR99 in response to LTE5 is still being fully elucidated, but it is known to trigger functional responses such as calcium mobilization, indicative of Gq pathway involvement. nih.gov

Activation of Protein Kinase Cascades (e.g., PI3K Pathway, Extracellular Signal-Regulated Kinase, CREB-Dependent Pathways) in in vitro Systems

The initial G protein-mediated signals are further transduced and amplified by a network of protein kinase cascades. In various in vitro systems, CysLT receptor activation has been shown to engage several key signaling pathways.

PI3K Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling network involved in cell growth, proliferation, and survival. mdpi.comnih.gov Activation of GPCRs can lead to the activation of PI3K, which in turn activates downstream effectors like Akt. mdpi.comresearchgate.net This pathway is a known downstream target of CysLT receptor signaling.

Extracellular Signal-Regulated Kinase (ERK): The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in regulating a wide range of cellular processes. nih.govuran.ru CysLT receptor activation can lead to the phosphorylation and activation of ERK. uran.ru

CREB-Dependent Pathways: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by phosphorylation, often downstream of pathways like PKA (activated by cAMP) and MAPK/ERK. uran.ru Activation of CREB can modulate the expression of genes involved in inflammation and other cellular responses.

The engagement of these kinase cascades by LTE5, acting through GPR99, translates the initial receptor binding event into complex and integrated cellular responses. The interplay between these pathways is critical in determining the ultimate physiological or pathological outcome of LTE5 signaling. researchgate.net

Cellular Responses Mediated by this compound in Experimental Models

Experimental models have been crucial in elucidating the cellular responses to cysteinyl leukotrienes. While direct data on LTE5 is scarce, extensive research on LTE4 provides a framework for understanding the likely effects of LTE5. These mediators are key players in inflammatory processes, influencing a wide array of cellular behaviors from adhesion and migration to contraction and activation. wikipedia.orgprimescholars.com

While direct experimental data on the influence of this compound on cell adhesion and migration is not extensively documented, studies on the closely related molecule Leukotriene E4 (LTE4) have demonstrated significant effects. In cellular assays, LTE4, particularly in combination with Prostaglandin (B15479496) D2 (PGD2), has been shown to induce diverse functional responses in T-helper 2 (TH2) cells, including the promotion of cell adhesion and migration. researchgate.net These lipids can alter the transcription of a wide range of genes that govern these cellular processes. researchgate.net

Cysteinyl leukotrienes are recognized for their ability to cause chemotaxis of eosinophils, which involves increasing their cellular adhesion and facilitating their transendothelial migration into tissues. nih.gov Furthermore, studies on human airway smooth muscle cells have shown that while LTE4 may not act as a direct chemoattractant, it does promote chemokinesis (random cell movement) and significantly augments the directional migration of these cells in response to other stimuli, such as platelet-derived growth factor. atsjournals.org This suggests a modulatory role for CysLTs in cell migration, enhancing the response to other signaling molecules present in an inflammatory environment. atsjournals.org

| Cell Type | Mediator(s) | Observed Effect | Assay/Model | Reference |

|---|---|---|---|---|

| Human TH2 Cells | LTE4 and PGD2 | Induced cell adhesion and migration. | In vitro cellular assays | researchgate.net |

| Human Airway Smooth Muscle Cells | LTE4 | Promoted chemokinesis (random migration). | Transwell culture plates | atsjournals.org |

| Human Airway Smooth Muscle Cells | LTE4 | Augmented chemotaxis towards platelet-derived growth factor. | Transwell culture plates | atsjournals.org |

| Eosinophils | Cysteinyl Leukotrienes (general) | Increased cellular adhesion and transendothelial migration. | General finding in literature | nih.gov |

This compound, as part of the cysteinyl leukotriene family, is implicated in the modulation of cytokine and chemokine production, a key aspect of its pro-inflammatory role. ontosight.airesearchgate.net Although specific studies on LTE5 are limited, research on LTE4 demonstrates a potent ability to influence the secretion of these signaling molecules. For instance, the combination of LTE4 and Prostaglandin D2 (PGD2) synergistically enhances the production of various cytokines from TH2 cells. researchgate.netnih.gov This includes not only classical TH2 cytokines but also other inflammatory mediators such as Interleukin-22 (IL-22), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). researchgate.net

Furthermore, LTE4 has been shown to activate group 2 innate lymphoid cells (ILC2s), promoting the production of type 2 cytokines like IL-5 and IL-13. nih.gov This effect is amplified when LTE4 is combined with PGD2 or epithelial cytokines. nih.gov The general action of leukotrienes involves stimulating the production of pro-inflammatory cytokines by various immune cells, including mast cells, eosinophils, and alveolar macrophages, which contributes to the amplification of the inflammatory cascade. litfl.com

| Cell Type | Mediator(s) | Cytokine/Chemokine Affected | Effect | Reference |

|---|---|---|---|---|

| Human TH2 Cells | LTE4 + PGD2 | IL-4, IL-5, IL-8, IL-13, GM-CSF, IL-22 | Synergistically or additively enhanced production | researchgate.netnih.gov |

| Human ILC2s | LTE4 | IL-4, IL-5, IL-8, IL-13, GM-CSF, Amphiregulin | Induced production | nih.gov |

| Human ILC2s | LTE4 + PGD2 / Epithelial Cytokines | Type 2 Cytokines (e.g., IL-5, IL-13) | Significantly amplified production | nih.gov |

| Mast Cells, Eosinophils, Macrophages | Cysteinyl Leukotrienes (general) | Pro-inflammatory Cytokines | Stimulated production | litfl.com |

The influence of cysteinyl leukotrienes extends to fundamental cellular processes such as survival and proliferation. Preclinical studies focusing on Leukotriene E4 (LTE4) indicate that these lipid mediators can promote cell viability. Research has shown that LTE4, in conjunction with PGD2, induces the survival of TH2 cells. researchgate.net In a similar vein, LTE4 has been found to reduce apoptosis in group 2 innate lymphoid cells (ILC2s). nih.gov

The broader family of cysteinyl leukotrienes has been associated with promoting the proliferation of various cell types, including airway smooth muscle cells and epithelial cells, which is a key feature in the remodeling of tissues during chronic inflammation. nih.gov These effects are central to the pathophysiology of chronic allergic diseases. nih.gov Leukotriene receptor antagonists have been observed to inhibit the proliferation of certain cancer cell lines, underscoring the role of the CysLT pathway in regulating cell growth and survival. oncotarget.com

| Cell Type | Mediator(s) | Observed Effect | Experimental Context | Reference |

|---|---|---|---|---|

| Human TH2 Cells | LTE4 + PGD2 | Induced cell survival. | In vitro functional assays | researchgate.net |

| Human ILC2s | LTE4 | Reduced apoptosis. | In vitro cell culture | nih.gov |

| Airway Smooth Muscle Cells | Cysteinyl Leukotrienes (general) | Promoted proliferation. | Airway remodeling studies | nih.gov |

| Epithelial Cells | Cysteinyl Leukotrienes (general) | Promoted proliferation. | Airway remodeling studies | nih.gov |

A primary and well-established function of cysteinyl leukotrienes is their potent ability to induce smooth muscle contraction, particularly in the airways. numberanalytics.comrespiratory-therapy.com This action is a cornerstone of their role in the pathophysiology of asthma. numberanalytics.com Early studies identified that this compound (LTE5) can induce contractions of guinea pig ileum smooth muscle, although it was found to be less potent than Leukotriene C4. nih.gov

More broadly, cysteinyl leukotrienes, including LTE4, are recognized as powerful bronchoconstrictors. respiratory-therapy.com They exert their effects by binding to CysLT receptors on smooth muscle cells, which triggers a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. wikipedia.org This bronchoconstrictive effect is significantly more potent and sustained compared to that of histamine. respiratory-therapy.com The activation of these pathways contributes directly to the airway narrowing seen in allergic and inflammatory respiratory conditions. numberanalytics.com

| Mediator | Experimental Model | Observed Effect | Potency Note | Reference |

|---|---|---|---|---|

| This compound (LTE5) | Guinea Pig Ileum | Induced smooth muscle contraction. | Less potent than LTC4 | nih.gov |

| Cysteinyl Leukotrienes (general) | Airway Smooth Muscle | Potent bronchoconstriction and smooth muscle contraction. | Up to 1,000 times more potent than histamine | respiratory-therapy.com |

| Leukotriene E4 (LTE4) | Airway Smooth Muscle | Contributes to bronchoconstriction. | Part of the potent CysLT family | litfl.com |

This compound is a pro-inflammatory mediator that contributes to the activation of various immune cells during an inflammatory response. ontosight.ai The cysteinyl leukotriene family, to which LTE5 belongs, is known to activate key effector cells in allergic inflammation, such as eosinophils and mast cells. nih.govdermnetnz.org This activation leads to the release of further inflammatory mediators, amplifying the immune response. nih.gov

Studies focusing on LTE4 have provided specific examples of this cellular activation. LTE4, both alone and in synergy with PGD2, is a potent activator of human TH2 cells. researchgate.netnih.gov It also directly activates group 2 innate lymphoid cells (ILC2s), which are an important innate source of type 2 cytokines. nih.gov The activation of these cell types is critical for initiating and sustaining type 2 immune responses characteristic of allergic diseases. nih.gov In vivo studies have demonstrated that the formation of LTE5 by peritoneal cells can contribute significantly to the pool of inflammatory mediators in response to a stimulus. nih.gov

| Mediator | Cell Type Activated | Key Outcome of Activation | Experimental Context | Reference |

|---|---|---|---|---|

| Leukotriene E4 (LTE4) | Human TH2 Cells | Enhanced cytokine production, adhesion, and migration. | In vitro studies with PGD2 | researchgate.net |

| Leukotriene E4 (LTE4) | Human Group 2 Innate Lymphoid Cells (ILC2s) | Promoted cytokine production and cell migration; reduced apoptosis. | In vitro cell culture | nih.gov |

| Cysteinyl Leukotrienes (general) | Eosinophils, Mast Cells, T-lymphocytes, Monocytes | Release of inflammatory mediators, chemotaxis. | Allergic inflammation models | nih.gov |

| This compound (LTE5) | Murine Peritoneal Cells | Contributed to the endogenous pool of inflammatory sulfidopeptide leukotrienes. | In vivo inflammatory stimulus model | nih.gov |

Research Methodologies for Leukotriene E5 Analysis and Study

Analytical Techniques for Identification and Quantification

The precise measurement of LTE5 in complex biological samples is critical for elucidating its role in physiological and pathological processes. Several advanced analytical methods are employed for this purpose, each with distinct advantages and applications.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and purification of leukotrienes from biological extracts. nih.govescholarship.orgnih.gov Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase, often consisting of a mixture of methanol (B129727) and buffered water. nih.gov This method effectively separates various eicosanoids, including cysteinyl leukotrienes, based on their differing polarities. nih.govescholarship.org

In studies involving LTE5, HPLC serves as a crucial step for both purification and initial identification. For instance, in research on murine peritoneal cells, HPLC analysis was instrumental in identifying the presence of LTE5 following the introduction of a fish oil-rich diet. nih.govnih.gov Similarly, studies using rat basophilic leukemia (RBL-1) cells have employed HPLC to chromatographically identify LTE5 produced from EPA. nih.gov The identity of the compound separated by HPLC is typically confirmed by subsequent analytical methods. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier method for the definitive identification and sensitive quantification of leukotrienes. nih.govscispace.com This technique couples the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. mdpi.com LC-MS/MS offers significant advantages over traditional methods like immunoassays, including higher accuracy, precision, and the ability to measure multiple analytes in a single run. mdpi.comannlabmed.org

For the analysis of cysteinyl leukotrienes, including the structurally similar LTE4, LC-MS/MS provides a robust and validated platform. nih.govnih.gov The method's accuracy is often enhanced by using stable isotope-labeled internal standards, which helps to correct for variations during sample preparation and analysis. escholarship.org While specific protocols for LTE5 are less commonly published than for LTE4, the established methods for LTE4 are directly adaptable. An LC-MS/MS assay for urinary LTE4, for example, has been validated for a linear range of 31–3020 pg/mL, demonstrating the high sensitivity required to measure these low-concentration endogenous compounds. nih.gov

Table 1: Reported Concentration Ranges for Leukotrienes using LC-MS/MS in Biological Fluids

| Analyte | Biological Fluid | Condition | Concentration Range | Citation |

|---|---|---|---|---|

| LTE4 | Exhaled Breath Condensate | Adult Asthma | 38 to 126 pg/mL | nih.gov |

| LTE4 | Exhaled Breath Condensate | Healthy Adults | 34 to 48 pg/mL | nih.gov |

| LTE4 | Sputum | Adult Asthma | 11.9 to 891 pg/mL | nih.gov |

This table illustrates typical concentration ranges for related leukotrienes measured by LC-MS/MS, providing context for the sensitivity required for LTE5 analysis.

Enzyme immunoassays (EIA), including the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for quantifying leukotrienes due to their relative ease of use and high throughput. quanterix.comlibretexts.org These assays utilize antibodies to detect the target molecule. nih.gov In a typical competitive EIA for a small molecule like LTE5, a known amount of enzyme-labeled leukotriene competes with the unlabeled leukotriene in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the leukotriene in the sample. quanterix.com

A critical factor in using EIA for LTE5 is the specificity of the antibody, particularly its cross-reactivity with other structurally related leukotrienes. nih.gov Since LTE5 differs from LTE4 only by an additional double bond, antibodies raised against one may bind to the other. For example, one commercially available cysteinyl leukotriene EIA kit reports a 41% cross-reactivity with Leukotriene E5. chemie-brunschwig.ch This highlights the necessity of either using highly specific monoclonal antibodies or, more commonly, performing chromatographic separation (e.g., via HPLC) of the sample before quantification by EIA to ensure accurate measurement of LTE5 without interference from other leukotrienes. nih.gov

Table 2: Example Cross-Reactivity of a Cysteinyl Leukotriene EIA Kit

| Compound | Cross-Reactivity (%) | Citation |

|---|---|---|

| Leukotriene C4 | 100% | chemie-brunschwig.ch |

| Leukotriene D4 | 93% | chemie-brunschwig.ch |

| This compound | 41% | chemie-brunschwig.ch |

| N-acetyl Leukotriene E4 | 10.5% | chemie-brunschwig.ch |

Spectrophotometric methods are primarily used to confirm the identity of purified leukotrienes by analyzing their ultraviolet (UV) absorption spectra. Cysteinyl leukotrienes possess a characteristic chromophore due to their conjugated triene system, which results in a distinct UV absorption profile. This property was fundamental in the original structural elucidation of leukotrienes.

In studies identifying LTE5 from both murine peritoneal cells and rat basophilic leukemia cells, UV spectrophotometry was used in conjunction with chromatographic and enzymatic methods to confirm the molecular identity of the isolated compound. nih.govnih.gov The characteristic UV spectrum provides structural information that complements the data obtained from other analytical techniques, solidifying the identification of the molecule as a specific leukotriene.

Enzyme Immunoassays (EIA/ELISA) and Specificity Considerations

In Vitro and Ex Vivo Experimental Models

To study the biosynthesis, metabolism, and cellular effects of this compound, researchers utilize a variety of in vitro and ex vivo experimental models based on isolated cells. These models allow for controlled investigations into the cellular sources and functions of LTE5.

A range of immune cells, particularly those involved in inflammatory and allergic responses, are known producers of cysteinyl leukotrienes and serve as valuable models for LTE5 research. pharmgkb.org

Murine Peritoneal Cells: Resident peritoneal cells from mice, which comprise a mix of macrophages, mast cells, and lymphocytes, have been a key model for studying LTE5 production. nih.gov When mice are fed diets rich in fish oil, their peritoneal cells, upon stimulation, produce significant quantities of LTE5. nih.govnih.govresearchgate.net In one study, stimulated peritoneal cells from mice on an n-3 PUFA-rich diet produced more LTE5 (30.2 ± 5.4 ng/10⁶ cells) than LTE4 (22.8 ± 7.3 ng/10⁶ cells). nih.gov

Rat Basophilic Leukemia (RBL) Cells: The RBL-1 cell line is a widely used model for basophils and mast cells. researchgate.netmdpi.com These cells can be incubated with EPA and a calcium ionophore (A23187) to induce the synthesis of 5-series leukotrienes, including the conversion of LTC5 and LTD5 into LTE5. nih.govnih.gov

Macrophages: As key inflammatory cells, macrophages are a significant source of leukotrienes. pharmgkb.org In vitro studies using resident macrophages isolated from murine peritoneum demonstrated that a fish oil diet led to the appearance of LTC5 (2.1 ± 0.9 ng/10⁶ cells) alongside a reduction in LTC4, indicating a shift in substrate use toward EPA. nih.gov

Neutrophils: These abundant leukocytes are primary actors in acute inflammation and are known to synthesize leukotrienes, particularly LTB4, which acts as a potent chemoattractant for neutrophil swarming. pharmgkb.orgnih.govplos.org While their role as a primary source of cysteinyl leukotrienes is less pronounced than that of eosinophils or mast cells, their interaction with these cells and their response to lipid mediators makes them a relevant cell type in the study of inflammatory environments where LTE5 is present. frontiersin.orgfrontiersin.org

Mast Cells: Mast cells are critical effector cells in allergic reactions and a major source of de novo synthesized lipid mediators, including cysteinyl leukotrienes. researchgate.netfrontiersin.orgscielo.br Upon activation, mast cells rapidly generate and release these compounds, contributing to inflammatory responses. nih.govmdpi.commdpi.com

Eosinophils: Eosinophils are prominent sources of cysteinyl leukotrienes and are central to type 2 inflammatory responses, such as in eosinophilic asthma. mdpi.comnih.govnih.gov They produce these lipid mediators, which contribute to bronchoconstriction and inflammation. pharmgkb.orgmdpi.com

TH2 cells: T helper 2 (TH2) cells orchestrate type 2 immunity, which is characteristic of allergic diseases. nih.govmdpi.com While not direct producers of leukotrienes, they release key cytokines like IL-4, IL-5, and IL-13. mdpi.com These cytokines, in turn, promote the maturation, recruitment, and activation of eosinophils and mast cells, thereby driving the production of cysteinyl leukotrienes like LTE5 in inflammatory tissues. nih.govmdpi.com

Table 3: Cellular Models for this compound Research

| Cell Type | Key Role in LTE5 Research | Findings/Applications | Citations |

|---|---|---|---|

| Murine Peritoneal Cells | Direct production of LTE5 in vivo and ex vivo. | Demonstrated production of LTE5 (30.2 ng/10⁶ cells) after fish oil diet. | nih.govnih.govresearchgate.net |

| Rat Basophilic Leukemia (RBL) Cells | In vitro model for biosynthesis pathway. | Showed conversion of EPA to LTC5, LTD5, and LTE5. | nih.govnih.gov |

| Macrophages | Source of 5-series leukotriene precursors. | In vitro production of LTC5 from EPA. | nih.govpharmgkb.org |

| Neutrophils | Key inflammatory cell in leukotriene-rich environments. | Important for studying the broader inflammatory context. | pharmgkb.orgnih.gov |

| Mast Cells | Major source of cysteinyl leukotrienes in allergy. | Cellular model for IgE-mediated leukotriene release. | pharmgkb.orgnih.gov |

| Eosinophils | Primary producers of cysteinyl leukotrienes in asthma. | Model for studying LTE5's role in respiratory inflammation. | pharmgkb.orgmdpi.comnih.gov |

Application of Calcium Ionophores in Cellular Activation

Calcium ionophores are instrumental in the study of this compound (LTE5) by facilitating the influx of calcium ions across cell membranes, a critical step in activating the 5-lipoxygenase (5-LO) pathway responsible for leukotriene synthesis. uw.edunih.gov The ionophore A23187 is frequently used to stimulate various cell types, such as human polymorphonuclear leukocytes (PMNLs) and resident mouse peritoneal cells, to produce leukotrienes. nih.govnih.gov This stimulation is dependent on the presence of calcium; in its absence, 5-LO product formation is nearly abolished. nih.gov

In experimental setups, cells are often pre-incubated with fatty acid precursors like eicosapentaenoic acid (EPA) before being activated by a calcium ionophore. This allows researchers to trace the metabolic conversion of these precursors into 5-series leukotrienes, including LTE5. For instance, when resident macrophages from mice on a fish oil diet were stimulated with A23187, they produced LTC5, a precursor to LTE5, alongside a reduction in LTC4 formation. nih.gov

The activation of 5-LO by calcium ionophores is a robust method for inducing leukotriene production, though it's noteworthy that other cellular stressors can also activate this pathway through calcium-independent mechanisms. nih.gov The use of calcium ionophores remains a foundational technique for investigating the biosynthesis of LTE5 and other eicosanoids in a controlled in vitro setting.

Organ Bath and Isolated Tissue Studies for Functional Assessment

Organ bath and isolated tissue studies are crucial ex vivo techniques for assessing the functional effects of this compound and other cysteinyl leukotrienes (CysLTs) on various tissues, particularly smooth muscle. uq.edu.aureprocell.comresearchgate.net These methods allow for the direct measurement of tissue contraction or relaxation in response to specific compounds, providing valuable insights into their physiological roles. reprocell.com

In a typical organ bath setup, isolated tissues such as bronchial rings are mounted in a chamber filled with a physiological solution, maintained at a constant temperature and oxygenated. nih.govescholarship.org Changes in tissue tension are then recorded using sensitive force transducers. reprocell.com This methodology has been extensively used to study the bronchoconstrictor effects of CysLTs, which are known to be potent constrictors of airway smooth muscle. respiratory-therapy.com For example, studies have shown that CysLTs can cause a slow, sustained contraction of isolated smooth muscle preparations. uq.edu.au

These ex vivo systems are also valuable for investigating the mechanisms of action of various mediators. For instance, ATP has been shown to cause the contraction of human isolated smooth muscle in an organ bath, an effect that was inhibited by a leukotriene receptor antagonist, indicating the involvement of leukotrienes in the contractile response. ersnet.org The ability to study isolated tissues allows researchers to dissect the complex interactions between different cell types and mediators in a controlled environment.

Animal Models for Mechanistic Research

Dietary Intervention Models (e.g., Fish Oil, Alpha-Linolenic Acid Supplementation)

Dietary intervention models are pivotal for understanding how the manipulation of fatty acid intake influences the in vivo production of this compound. These studies typically involve supplementing animal diets with n-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA), found in fish oil, and alpha-linolenic acid (ALA). nih.govcapes.gov.brannalsgastro.gr

In one key study, mice were fed diets with increasing amounts of fish oil or ALA. nih.govcapes.gov.br Following the dietary period, peritoneal cells were stimulated in vivo. The results demonstrated a significant, dose-dependent formation of LTE5 in the fish oil-fed groups. nih.govcapes.gov.br In contrast, LTE5 was only detected in the group receiving the highest concentration of ALA. nih.govcapes.gov.br This research highlighted that dietary fish oil is more efficient than ALA at being incorporated into tissue phospholipids (B1166683) and subsequently converted to 5-series leukotrienes. nih.govcapes.gov.br

Another study showed that when the diet contained equivalent amounts of n-6 and n-3 PUFAs, stimulated peritoneal cells produced higher quantities of LTE5 than its n-6 derived counterpart, LTE4. nih.gov These dietary models are crucial for demonstrating the de novo synthesis of 5-series leukotrienes and for comparing the efficacy of different n-3 PUFA sources in modulating eicosanoid metabolism. nih.govcapes.gov.br

Table 1: Effect of Dietary Intervention on this compound Production

| Dietary Supplement | Key Finding | Reference |

|---|---|---|

| Fish Oil | Dose-dependent increase in LTE5 production in stimulated murine peritoneal cells. | nih.govcapes.gov.br |

| Alpha-Linolenic Acid (ALA) | LTE5 detected only at the highest dietary concentration. | nih.govcapes.gov.br |

| Equal n-6 and n-3 PUFAs | Higher production of LTE5 compared to LTE4 in stimulated peritoneal cells. | nih.gov |

Genetic Knockout Models for Receptor or Enzyme Pathway Analysis (e.g., Cysltr1−/− mice, ALOX5 knockout mice)

Genetic knockout models are indispensable tools for dissecting the specific roles of enzymes and receptors in the leukotriene pathway. By deleting key genes, researchers can observe the resulting physiological and pathological changes, thereby elucidating the function of the targeted protein.

ALOX5 Knockout Mice: The Alox5 gene encodes for 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of all leukotrienes. cyagen.com Mice with a targeted disruption of the Alox5 gene are unable to produce leukotrienes. cyagen.comnih.gov These models have been instrumental in confirming the role of the 5-LO pathway in various inflammatory and disease processes. cyagen.comtandfonline.com For example, studies using Alox5 knockout mice have demonstrated the importance of leukotrienes in the development of myeloid leukemia and in mediating inflammatory responses. cyagen.com

Cysltr1−/− Mice: The cysteinyl leukotriene receptor 1 (CysLT1R), encoded by the Cysltr1 gene, is a primary receptor for cysteinyl leukotrienes like LTC4, LTD4, and to a lesser extent, LTE4. aging-us.com Mice lacking this receptor (Cysltr1−/−) have been used to investigate the role of CysLT1R-mediated signaling in various pathologies. In a model of colitis-associated colon cancer, female Cysltr1−/− mice exhibited a less severe disease phenotype, with smaller colonic polyps compared to their wild-type counterparts. nih.gov This suggests a pro-tumorigenic role for CysLT1R signaling. Furthermore, in aged mice, the absence of CysLT1R signaling was shown to abrogate age-related increases in retinal microglia and reductions in capillary diameter, indicating a role for this receptor in age-related retinal changes. aging-us.com

Models for Studying Leukocyte Recruitment and Inflammatory Responses (e.g., Zymosan-Stimulated Peritoneal Cells)

Models of leukocyte recruitment and inflammation are essential for studying the in vivo actions of this compound and other inflammatory mediators. A commonly used model is zymosan-induced peritonitis in mice. nih.govcapes.gov.brunina.it Zymosan, a component of yeast cell walls, acts as an inflammatory stimulus when injected into the peritoneal cavity, leading to the recruitment of leukocytes and the production of various inflammatory mediators, including leukotrienes. tandfonline.comunina.it

In this model, resident peritoneal cells, primarily macrophages, are stimulated to produce leukotrienes. nih.govnih.gov Studies have shown that following zymosan injection, there is a rapid increase in the levels of LTC4 and LTB4 in the peritoneal fluid, which is accompanied by increased vascular permeability and neutrophil recruitment. unina.it This model has been effectively used to demonstrate the in vivo formation of LTE5 in mice fed a fish oil-supplemented diet. nih.gov The amount of LTE5 produced can be quantified from the peritoneal exudate, providing a direct measure of 5-series leukotriene synthesis in response to an inflammatory challenge. nih.govcapes.gov.br

This experimental setup allows for the investigation of how various factors, such as diet or genetic modifications, can modulate inflammatory responses and leukotriene production in a living organism. nih.govcapes.gov.brunina.it

Investigation in Models of Cellular Dysfunction (e.g., Senescent Lung Fibroblasts)

Recent research has implicated leukotrienes in the processes of cellular senescence and age-related diseases like pulmonary fibrosis. mdpi.comwindows.netnih.gov Senescent cells, which accumulate with age, develop a senescence-associated secretory phenotype (SASP), characterized by the release of various pro-inflammatory and profibrotic factors. Studies have now identified leukotrienes as a component of the SASP. nih.govjci.org

In vitro models using human lung fibroblasts (IMR-90 cells) induced into senescence have been crucial in this discovery. nih.govjci.org These senescent fibroblasts were found to secrete leukotrienes. nih.govjci.org The conditioned medium from these senescent cells, rich in leukotrienes, was able to induce profibrotic signaling in healthy, non-senescent fibroblasts. nih.gov This effect could be blocked by inhibitors of ALOX5, the key enzyme in leukotriene biosynthesis, confirming the role of leukotrienes in this process. nih.govjci.org

Comparative Biochemistry and Bioactivity of 5 Series Leukotrienes

Comparison of Biosynthetic Yield and Efficiency: 5-Series vs. 4-Series Leukotrienes

Leukotrienes are inflammatory mediators synthesized from polyunsaturated fatty acids by the 5-lipoxygenase (5-LOX) pathway. researchgate.netwikipedia.org The 4-series leukotrienes (e.g., LTC4, LTD4, LTE4) are derived from the omega-6 fatty acid arachidonic acid (AA), while the 5-series leukotrienes (e.g., LTC5, LTD5, LTE5) are derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). researchgate.netcellmolbiol.org

The synthesis of these two series of leukotrienes is a competitive process, as both AA and EPA serve as substrates for the same enzymes, including 5-lipoxygenase. researchgate.netresearchgate.net When EPA is introduced, it competes with AA, which can lead to a decreased production of the more inflammatory 4-series leukotrienes. scielo.br

Research findings on the efficiency of this process vary depending on the experimental model:

In human neutrophils, EPA was found to be a less favorable substrate for the synthesis of LTB5 compared to AA for LTB4 synthesis under the same conditions (94 ng vs. 401 ng, respectively). nih.gov However, the presence of EPA also inhibited the production of LTB4 by 68% when the precursor fatty acids were at equimolar concentrations. nih.gov

Conversely, a study using stimulated resident mouse peritoneal cells found that when mice were fed diets with equivalent amounts of omega-6 and omega-3 fatty acids, the cells produced higher quantities of LTE5 (30.2 +/- 5.4 ng/10⁶ cells) compared to LTE4 (22.8 +/- 7.3 ng/10⁶ cells). cdnsciencepub.com

These findings suggest that the relative biosynthetic yield of 5-series versus 4-series leukotrienes is not straightforward and can be influenced by the specific cell type and the local availability of precursor fatty acids.

Table 1: Comparative Biosynthetic Yield of 4-Series vs. 5-Series Leukotrienes

| Experimental Model | Precursor Fatty Acids | Key Finding | Reference |

| Human Neutrophils | Arachidonic Acid (AA) vs. Eicosapentaenoic Acid (EPA) | AA is a more favorable substrate for leukotriene synthesis (401 ng LTB4 vs. 94 ng LTB5). EPA inhibits LTB4 production. | nih.gov |

| Murine Peritoneal Cells | Equal dietary n-6 vs. n-3 PUFAs | Higher quantities of LTE5 were produced compared to LTE4. | cdnsciencepub.com |

Relative Potency and Efficacy in Experimental Systems

The biological activities of 5-series and 4-series leukotrienes differ significantly, with the 5-series generally exhibiting lower potency in pro-inflammatory and smooth muscle-contracting activities. cellmolbiol.orgnih.gov

Comparison of LTE5 Bioactivity with LTE4, LTC5 with LTC4, and LTD5 with LTD4

Direct comparisons have revealed distinct differences in the biological power of these analogous compounds. The cysteinyl leukotrienes (LTC, LTD, and LTE) are known to be potent mediators of asthma and hypersensitivity, inducing bronchoconstriction and increasing microvascular permeability. researchgate.net

LTB5 vs. LTB4 : LTB5 has been shown to be significantly less potent than LTB4. Studies report it has only about 10% of the potency of LTB4 in inducing neutrophil aggregation and is 10 to 30 times less potent in causing chemotaxis and degranulation. nih.govebi.ac.uk

LTC5/D5 vs. LTC4/D4 : In studies on guinea pig tracheal smooth muscle, a critical model for asthma research, LTD4 was found to be a highly potent contractile agent. nih.gov In contrast, leukotrienes derived from EPA, such as LTC5 and LTD5, generally have weaker biological activity than their 4-series counterparts. cellmolbiol.org

Table 2: Relative Potency of 5-Series vs. 4-Series Leukotrienes

| Leukotriene Comparison | Biological Effect | Relative Potency Finding | Reference |

| LTB5 vs. LTB4 | Neutrophil Aggregation | LTB5 has ~10% the potency of LTB4. | nih.gov |

| LTB5 vs. LTB4 | Chemokinesis & Degranulation | LTB5 is 10 to 30 times less potent than LTB4. | ebi.ac.uk |

| LTC5/D5 vs. LTC4/D4 | Gastric Damage & Blood Flow Reduction | LTC5 and LTD5 are ~5 times less potent than LTC4 and LTD4. | nih.gov |

Impact of Omega-3 versus Omega-6 Precursor Fatty Acids on Leukotriene Functional Profiles

The dietary intake of omega-3 versus omega-6 fatty acids directly shapes the resulting profile of leukotrienes produced in the body, which in turn modulates inflammatory responses. ocl-journal.orgnih.gov The core of this impact lies in the competition between AA (omega-6) and EPA (omega-3) for the 5-lipoxygenase pathway. researchgate.netresearchgate.net

When dietary intake of EPA is increased, it is incorporated into the membranes of inflammatory cells, partially replacing AA. scielo.br This leads to two key outcomes:

Reduced Production of 4-Series Leukotrienes : With less AA available as a substrate, the synthesis of the potent pro-inflammatory 4-series leukotrienes (LTC4, LTD4, LTE4) is decreased. scielo.brsoton.ac.uk

Increased Production of 5-Series Leukotrienes : The 5-lipoxygenase enzyme then metabolizes EPA, leading to the production of the 5-series leukotrienes (LTC5, LTD5, LTE5). cellmolbiol.org

As established, these 5-series leukotrienes are generally less biologically active. nih.govwikipedia.org For instance, LTB5 is a much weaker chemoattractant for neutrophils than LTB4, and the 5-series cysteinyl leukotrienes are less potent in constricting smooth muscle and increasing vascular permeability compared to their 4-series analogs. cellmolbiol.orgebi.ac.uk Therefore, a diet rich in omega-3 fatty acids shifts the balance from highly pro-inflammatory mediators to less active ones, providing a mechanism for the anti-inflammatory effects associated with fish oil and other sources of EPA. soton.ac.uk

Emerging Research Areas and Future Directions in Leukotriene E5 Science

Interactions with Other Lipid Mediators and Signaling Pathways (e.g., Prostaglandins (B1171923), Lipoxins)

Prostaglandins, another major class of eicosanoids derived from arachidonic acid, often have opposing or synergistic effects to leukotrienes. For instance, while certain leukotrienes are potent pro-inflammatory agents, some prostaglandins can be either pro- or anti-inflammatory depending on the specific prostaglandin (B15479496) and its receptor. nih.govresearchgate.net The balance between the synthesis of leukotrienes and prostaglandins is often tightly regulated. researchgate.net In the context of cellular senescence, a biphasic secretion pattern has been observed where an initial release of pro-fibrotic leukotrienes is followed by the secretion of anti-fibrotic prostaglandins. jci.orgnih.gov This temporal regulation suggests a sophisticated mechanism to control tissue response, transitioning from an acute inflammatory phase to a resolution phase. The interaction between leukotrienes and prostaglandins can also occur at the level of their signaling pathways, where the activation of one pathway can modulate the activity of the other. nih.gov

Lipoxins are another class of lipid mediators that are of particular interest due to their potent anti-inflammatory and pro-resolving properties. creative-proteomics.comdovepress.com Unlike the pro-inflammatory leukotrienes, lipoxins actively promote the resolution of inflammation. The biosynthesis of lipoxins can occur through transcellular pathways involving the sequential action of different lipoxygenase enzymes in various cell types. dovepress.comif-pan.krakow.pl For example, leukotriene A4 (LTA4), a precursor for other leukotrienes, can be converted to lipoxins in cells that possess the appropriate enzymes. dovepress.com This metabolic switching from pro-inflammatory leukotrienes to anti-inflammatory lipoxins is a key mechanism in the resolution of inflammation. Future research into how LTE5 specifically influences or is influenced by the prostaglandin and lipoxin pathways will be crucial for a comprehensive understanding of its role in health and disease.

Table 1: Interactions of Leukotrienes with Other Lipid Mediators

| Interacting Mediator | Type of Interaction with Leukotrienes | Key Outcomes |

| Prostaglandins | Synergistic or Opposing | Modulation of inflammation, with potential for both pro- and anti-inflammatory effects depending on the specific mediators and context. nih.govresearchgate.net |

| Lipoxins | Counter-regulatory | Promotion of the resolution of inflammation, often by counteracting the pro-inflammatory effects of leukotrienes. creative-proteomics.comdovepress.com |

| Cytokines | Bidirectional | Leukotrienes can induce cytokine synthesis, and cytokines can modulate cellular responses to leukotrienes by altering receptor expression. nih.gov |

Role in Specific Cellular States Beyond Classical Inflammation (e.g., Senescence-Associated Secretory Phenotype)

Recent scientific investigations have expanded the role of leukotrienes, including potentially LTE5, beyond their classical functions in acute inflammation and allergic responses. A significant area of emerging research is their involvement in cellular senescence and the associated secretory phenotype (SASP). jci.orgumontreal.ca Cellular senescence is a state of irreversible growth arrest that has been implicated in aging and various age-related diseases. umontreal.ca Senescent cells are not dormant but are metabolically active and secrete a complex mixture of factors, including cytokines, chemokines, growth factors, and bioactive lipids, collectively known as the SASP. umontreal.ca

The lipid component of the SASP includes eicosanoids like leukotrienes and prostaglandins. jci.orgumontreal.ca Studies have shown that senescent cells, such as lung fibroblasts, can secrete leukotrienes. jci.orgnih.gov This secretion is not a static process; there is a temporal change in the eicosanoids produced, with an initial pro-fibrotic leukotriene-rich phase followed by an anti-fibrotic prostaglandin-dominant phase. jci.orgnih.gov This finding suggests that leukotrienes may contribute to the pathological consequences of senescent cell accumulation, such as fibrosis. jci.org The synthesis of these lipids is driven by the upregulation of enzymes like 5-lipoxygenase (ALOX5) in senescent cells. jci.orgumontreal.ca

The leukotrienes released by senescent cells can act in a paracrine manner, influencing the behavior of neighboring "naive" fibroblasts and inducing pro-fibrotic responses. jci.org This communication highlights a mechanism by which a small number of senescent cells can have a significant impact on tissue microenvironments. umontreal.ca Furthermore, the inhibition of leukotriene synthesis has been shown to modulate the expression of other pro-inflammatory components of the SASP, indicating a regulatory role for these lipid mediators within the broader secretory phenotype. jci.org Future research focusing specifically on the contribution of LTE5 to the SASP will be critical to fully understand its role in aging and chronic diseases.

Exploration of Novel or Less Characterized Receptor Interactions and Signal Transduction

The biological effects of leukotrienes are mediated through their interaction with specific G protein-coupled receptors (GPCRs). sigmaaldrich.comnih.gov While the receptors for some leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), have been identified and characterized, there is ongoing research to explore the possibility of novel or less-characterized receptor interactions for these lipid mediators. sigmaaldrich.com

The known cysteinyl leukotriene receptors are CysLT1 and CysLT2. sigmaaldrich.com Activation of these receptors can lead to various downstream signaling events, including the modulation of adenylyl cyclase activity through Gi proteins and the hydrolysis of inositol (B14025) phospholipids (B1166683) and mobilization of calcium via Gq/11 proteins. sigmaaldrich.com These signaling cascades ultimately lead to the cellular responses associated with leukotriene activity, such as smooth muscle contraction and inflammation. sigmaaldrich.comnih.gov

However, the complexity of leukotriene signaling suggests that our current understanding of their receptor interactions may be incomplete. There is evidence for further heterogeneity within the CysLT receptors, and the existence of other receptor subtypes is a possibility that warrants further investigation. sigmaaldrich.com Additionally, the potential for "biased agonism," where a ligand can selectively activate certain signaling pathways over others at the same receptor, is an area of active research in GPCR pharmacology and may be relevant to leukotriene signaling.

Furthermore, there is evidence of crosstalk between leukotriene receptors and other signaling systems. For instance, lipoxins have been found to interact with the high-affinity cysteinyl leukotriene receptor, which could be a mechanism for their anti-inflammatory effects. dovepress.com The interaction between leukotrienes and cytokine receptors is also a critical area of study, as cytokines can modulate the expression of leukotriene receptors, thereby influencing cellular responsiveness to these lipid mediators. nih.gov Future research aimed at identifying and characterizing novel receptors or receptor interactions for LTE5 will be essential for a more complete understanding of its biological functions and for the development of more targeted therapeutic strategies.

Development of Advanced Analytical Techniques for Comprehensive Eicosanoid Profiling in Biological Matrices

The study of eicosanoids, including Leukotriene E5, has been significantly advanced by the development of sophisticated analytical techniques capable of detecting and quantifying these low-abundance lipid mediators in complex biological samples. springernature.com Due to their potent biological activity, eicosanoids are typically present at very low concentrations, necessitating highly sensitive and specific analytical methods. springernature.com

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become a cornerstone for eicosanoid analysis. springernature.comsemanticscholar.org This approach, often referred to as LC-MS/MS, offers the high sensitivity and specificity required for the reliable quantification of a wide range of eicosanoids simultaneously. metwarebio.com Ultra-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes, provides faster and more efficient separation of these molecules. semanticscholar.org The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances the selectivity and sensitivity of the analysis. semanticscholar.org

The development of targeted lipidomics approaches has enabled the comprehensive profiling of multiple eicosanoids and other lipid mediators in a single analytical run. metwarebio.com This is crucial for understanding the complex interplay between different lipid signaling pathways. semanticscholar.org Sample preparation, often involving solid-phase extraction, is a critical step to enrich the eicosanoids and remove interfering substances from the biological matrix. metwarebio.com

Gas chromatography-mass spectrometry (GC-MS) and GC-MS/MS have also been historically important for eicosanoid analysis and continue to be valuable tools. nih.gov These methods often require derivatization of the eicosanoids to make them volatile for gas chromatography. While LC-MS/MS has become more prevalent, the extensive knowledge base generated from GC-MS/MS studies remains a valuable resource for the field. nih.gov

The continuous advancement of these analytical technologies will be critical for future research on this compound. Improved sensitivity and the ability to perform more comprehensive profiling will allow for a deeper understanding of the subtle changes in eicosanoid metabolism that occur in various physiological and pathological states.

Table 2: Advanced Analytical Techniques for Eicosanoid Profiling

| Technique | Principle | Advantages |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. semanticscholar.orgmetwarebio.com | High sensitivity, high specificity, ability to analyze a wide range of eicosanoids simultaneously. semanticscholar.orgmetwarebio.com |

| UPLC-MS/MS | A variation of LC-MS/MS that uses smaller particle size columns for faster and more efficient separation. semanticscholar.org | Faster analysis times, improved resolution. semanticscholar.org |

| GC-MS/MS | Separates volatile derivatives of eicosanoids by gas chromatography followed by detection with tandem mass spectrometry. nih.gov | High resolution, established methodology with a large body of historical data. nih.gov |

Mechanistic Studies in Complex Preclinical Models to Elucidate Systemic Contributions

To fully understand the systemic contributions of this compound, it is essential to move beyond in vitro studies and utilize complex preclinical models that can recapitulate the intricate cellular and tissue interactions that occur in a whole organism. These models are invaluable for elucidating the mechanistic role of LTE5 in various physiological and pathological processes.

Animal models have been instrumental in demonstrating the in vivo relevance of leukotriene signaling. For instance, preclinical models of pulmonary fibrosis have shown that senescent cells contribute to the disease process through the secretion of leukotrienes. jci.orgnih.gov In these models, the removal of senescent cells, either genetically or through the use of senolytic drugs, led to a reduction in the levels of cysteinyl leukotrienes and an amelioration of fibrosis. nih.gov This provides strong evidence for the causal role of leukotriene signaling in this disease.

Furthermore, preclinical studies have been crucial in exploring the therapeutic potential of targeting the leukotriene pathway. For example, the administration of 5-lipoxygenase inhibitors or cysteinyl leukotriene receptor antagonists has shown beneficial effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. mdpi.com These studies have demonstrated that blocking leukotriene signaling can reduce pathology and improve cognitive function. mdpi.com

The use of genetically modified animal models, such as those with targeted deletions of specific enzymes or receptors in the leukotriene pathway, has also been a powerful tool for dissecting the specific roles of different components of this signaling system. These models allow for a more precise understanding of the contribution of individual leukotrienes and their receptors to various disease processes.

Future mechanistic studies in complex preclinical models will be critical for defining the precise systemic contributions of this compound. These studies will help to identify the specific cell types and tissues that are the primary sources and targets of LTE5, and to unravel the complex downstream consequences of its signaling in the context of a living organism.

Q & A

Basic Research Questions

Q. What are the standard methods for detecting Leukotriene E5 in biological samples, and how do they differ in sensitivity?

- Methodological Answer : this compound (LTE5) is typically detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for low-abundance eicosanoids. Immunoassays (e.g., ELISA) are alternative methods but may cross-react with structurally similar leukotrienes. For example, LC-MS/MS achieves limits of detection (LOD) as low as 0.1 pg/mL in plasma, whereas ELISA kits report LODs of 5–10 pg/mL . Researchers must validate assays using spike-recovery experiments and matrix-matched calibration curves to account for biological matrix effects.

Q. What experimental models are commonly used to study LTE5 biosynthesis pathways?

- Methodological Answer : In vitro models include human polymorphonuclear leukocytes (PMNLs) stimulated with calcium ionophores (e.g., A23187) to activate 5-lipoxygenase (5-LOX) pathways. For in vivo studies, murine models of acute inflammation (e.g., zymosan-induced peritonitis) are employed. Biosynthesis is quantified via enzyme immunoassays or LC-MS/MS, with controls for enzymatic inhibitors (e.g., zileuton for 5-LOX) to confirm pathway specificity .

Q. How is LTE5 quantified in cellular assays, and what are key normalization strategies?

- Methodological Answer : LTE5 levels are normalized to total protein content (Bradford assay) or cell count. In adherent cell cultures, supernatant is collected post-stimulation, extracted via solid-phase extraction (SPE), and analyzed by LC-MS/MS. Internal standards (e.g., deuterated LTE5-d4) correct for extraction efficiency. Data should be reported as pg/mg protein or pg/10^6 cells to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies optimize the isolation of LTE5 from complex lipid mixtures for structural characterization?

- Methodological Answer : Multidimensional chromatography (e.g., reverse-phase HPLC coupled with ion-exchange) separates LTE5 from co-eluting lipids. Post-column derivatization with fluorescent probes (e.g., dansyl hydrazine) enhances detection. Nuclear magnetic resonance (NMR) and high-resolution MS (HR-MS) are used for structural confirmation. Researchers must validate purity via spectral matching to reference libraries and assess oxidation artifacts by comparing fresh vs. stored samples .

Q. How can researchers address discrepancies in reported receptor binding affinities of LTE5?

- Methodological Answer : Contradictory binding data often arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To resolve this, standardized protocols for competitive radioligand binding assays (using [³H]-LTE5) should be adopted. Cross-validation with CRISPR-edited cell lines (e.g., CysLTR1-KO) can confirm receptor specificity. Meta-analyses of published values under controlled conditions are recommended to identify outliers .

Q. What computational approaches model LTE5’s interactions with inflammatory targets, and how are force fields optimized?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields predict LTE5’s binding to receptors like CysLTR1. Ligand parametrization requires quantum mechanical (QM) calculations for partial charge assignment. Free-energy perturbation (FEP) or umbrella sampling improves binding affinity predictions. Validation against crystallographic data (if available) or mutagenesis studies is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products